
2-(Aminomethyl)morpholine
Overview
Description
2-(Aminomethyl)morpholine (CAS 116143-27-2) is a morpholine derivative with the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol. Structurally, it consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with an aminomethyl (-CH₂NH₂) substituent at the 2-position. Key physical properties include a boiling point of 202.5°C at 760 mmHg and a density of 0.982 g/cm³, existing as a colorless to yellow liquid at room temperature .
This compound is utilized in organic synthesis and pharmaceutical research due to its dual amine functionality and morpholine scaffold, which enhances solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)morpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with formaldehyde and hydrogen cyanide, followed by hydrogenation. Another method includes the reaction of morpholine with formaldehyde and ammonium chloride under acidic conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced through the reaction of morpholine with formaldehyde and hydrogen cyanide, followed by catalytic hydrogenation. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)morpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Substitution: It can participate in substitution reactions, where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives such as N-oxides.
Reduction: Reduced amines or simpler amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Synthesis Applications
Fluorescent Probes:
One of the prominent applications of 2-(Aminomethyl)morpholine is in the synthesis of fluorescent probes. It has been utilized to create lysosome-targetable fluorescent probes for imaging hydrogen sulfide in living cells. This application is particularly significant in biological studies where tracking cellular processes is essential .
Antimicrobial Agents:
The compound serves as a precursor for synthesizing various antimicrobial agents. Its morpholine moiety enhances the bioactivity of derived compounds, making them effective against a range of pathogens .
DNA Targeting Probes:
Research has demonstrated that this compound can be used to synthesize conjugates with naphthalimides, which act as DNA-targeting fluorescent probes. These probes are valuable in genetic studies and therapeutic applications .
Medicinal Chemistry
Antifungal and Antimicrobial Activity:
Studies have indicated that derivatives of this compound exhibit significant antifungal and antimicrobial properties. For instance, a synthesized compound containing this moiety showed promising activity against various fungal strains, suggesting its potential use in developing new antifungal medications .
Drug Development:
The compound's ability to form stable complexes with metal ions has led to its investigation as a ligand in drug development. Notably, it has been studied for its interaction with nickel(II) nitrite, forming complexes that could be further explored for therapeutic uses .
Material Science
Polymer Chemistry:
In polymer science, this compound has been explored for its potential as a building block in synthesizing new polymeric materials. Its reactive amine group allows for functionalization and incorporation into various polymer matrices, enhancing material properties such as thermal stability and mechanical strength .
Case Study 1: Development of Fluorescent Probes
A recent study focused on synthesizing an intramolecular charge transfer (ICT) fluorescent probe using this compound. The probe demonstrated effective pH monitoring capabilities in living cells, showcasing the compound's utility in developing advanced imaging techniques for biological research .
Case Study 2: Antimicrobial Agents
In another investigation, derivatives of this compound were synthesized and tested against clinical isolates of bacteria and fungi. The results indicated that these derivatives exhibited potent antimicrobial activity, highlighting their potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. In biological systems, it can act as a modulator of lysosomal pH, affecting cellular processes and enzyme activities .
Comparison with Similar Compounds
Structural and Functional Differences
2-(Aminomethyl)morpholine vs. 4-(2-Aminoethyl)morpholine (CAS 2038-03-1)
- Structural Difference: The aminoethyl (-CH₂CH₂NH₂) group in 4-(2-Aminoethyl)morpholine is attached to the 4-position of the morpholine ring, whereas this compound has a shorter aminomethyl group at the 2-position.
- Molecular Weight: 130.19 g/mol (vs. 116.16 g/mol for this compound) .
- Applications: The extended ethyl chain in 4-(2-Aminoethyl)morpholine may improve membrane permeability in drug design, making it a candidate for central nervous system (CNS) therapeutics .
This compound vs. 2-Ethylmorpholine (CAS 52769-10-5)
- Functional Group : 2-Ethylmorpholine lacks the primary amine group, featuring only an ethyl (-CH₂CH₃) substituent at the 2-position.
- Reactivity : The absence of the amine group reduces nucleophilicity, limiting its utility in reactions requiring amine participation (e.g., Schiff base formation).
- Molecular Weight: 115.17 g/mol, slightly lower than this compound .
This compound vs. 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (CAS 112914-13-3)
- Structural Complexity : The addition of a 4-fluorobenzyl group at the 4-position increases molecular weight to 222.26 g/mol and enhances lipophilicity.
This compound vs. 4-[2-(1-Adamantyl)ethyl]morpholine Hydrochloride (CAS 52582-78-2)
- Substituent : The adamantyl group (a rigid, hydrophobic bicyclic structure) attached via an ethyl chain dramatically increases molecular weight (285.85 g/mol ) and steric bulk.
- Pharmaceutical Relevance: Adamantyl derivatives are known for antiviral and Parkinson’s disease applications, with the hydrochloride salt improving aqueous solubility .
Physical and Chemical Properties Comparison
Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Feature |
---|---|---|---|---|---|
This compound | 116143-27-2 | C₅H₁₂N₂O | 116.16 | 202.5 | Primary amine at 2-position |
4-(2-Aminoethyl)morpholine | 2038-03-1 | C₆H₁₄N₂O | 130.19 | Not reported | Extended amine chain at 4-position |
2-Ethylmorpholine | 52769-10-5 | C₆H₁₃NO | 115.17 | Not reported | Ethyl substituent (no amine) |
2-Aminomethyl-4-(4-fluorobenzyl)morpholine | 112914-13-3 | C₁₂H₁₅FN₂O | 222.26 | Not reported | Fluorobenzyl enhances lipophilicity |
4-[2-(1-Adamantyl)ethyl]morpholine HCl | 52582-78-2 | C₁₆H₂₈ClNO | 285.85 | Not reported | Adamantyl group for drug targeting |
Biological Activity
2-(Aminomethyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features allow it to interact with various biological targets, making it a promising candidate for therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
This compound contains a morpholine ring, which is a six-membered ring featuring both nitrogen and oxygen atoms. The presence of an amino group enhances its nucleophilicity and allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. This structural configuration contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can act as either an inhibitor or an activator depending on the context of its use. Key pathways involved include:
- Enzyme Inhibition : The compound may bind to active sites or allosteric sites on proteins, altering their activity.
- Receptor Interaction : It has been shown to interact with receptors involved in muscle growth and repair mechanisms, indicating potential roles in regenerative medicine .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Cell Proliferation : Studies have demonstrated its role in activating satellite cell proliferation, which is crucial for muscle regeneration.
- Antitumor Activity : The compound has been investigated for its potential as a Bcl-2 inhibitor, which is significant in cancer therapy. Bcl-2 inhibitors are known to enhance the effects of chemotherapeutics by promoting apoptosis in cancer cells .
- Neuropharmacological Effects : Morpholine derivatives are often explored for their ability to penetrate the blood-brain barrier (BBB), making them candidates for treating central nervous system disorders .
Case Studies
Several studies have highlighted the pharmacological potential of this compound:
- Muscle Regeneration : A study demonstrated that this compound could enhance satellite cell proliferation in vitro, suggesting its utility in therapies aimed at muscle injuries.
- Cancer Treatment : Research involving Bcl-2 inhibitors has shown that morpholine derivatives can significantly reduce tumor growth in xenograft models, indicating their potential effectiveness as anticancer agents .
- CNS Drug Development : Morpholine derivatives have been incorporated into drug designs targeting neurodegenerative diseases. Their ability to modulate receptor activity has been linked to improved pharmacokinetic properties and therapeutic efficacy .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
4-(2-Aminoethyl)morpholine | Antidepressant effects; interacts with serotonin receptors | Simple amine addition enhances solubility |
2-Morpholinoethylamine | Antimicrobial properties; used in various drug formulations | Versatile scaffold for drug design |
1-(2-Aminoethyl)piperazine | Antitumor effects; Bcl-2 inhibition | Piperazine ring provides different binding affinities |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Aminomethyl)morpholine, and how can reaction conditions be optimized for yield?
- Methodology : A common approach involves reductive amination or nucleophilic substitution. For example, morpholine derivatives can react with aldehydes under mild conditions (e.g., benzaldehyde at room temperature for 15 minutes) to form products with moderate to good yields. Optimization includes adjusting reaction time, temperature, and catalyst loading. Analytical techniques like TLC and GC-MS should monitor reaction progress .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use NMR (e.g., H and C) to confirm the amine and morpholine ring protons. Mass spectrometry (MS) verifies molecular weight (130.19 g/mol), while HPLC assesses purity (>99%). Physical properties like density (0.992 g/mL) and refractive index can validate consistency with literature .
Q. What are the key applications of this compound in biomedical research?
- Methodology : Its primary use is as a lysosome-targeting moiety in drug conjugates. Researchers can functionalize it via its amine group to link therapeutic agents, followed by validation using fluorescence microscopy or subcellular fractionation assays. Stability studies in lysosomal pH (4.5–5.5) are critical .
Advanced Research Questions
Q. How do discrepancies in reported physicochemical properties (e.g., melting point, solubility) arise, and how can they be resolved?
- Methodology : Contradictions often stem from impurities or measurement protocols. For example, purity levels (<98% vs. >99%) significantly affect melting points. Standardize measurements using calibrated instruments (DSC for mp, Karl Fischer titration for water content) and report statistical precision (e.g., ±0.1°C) as per guidelines .
Q. What strategies enhance diastereoselectivity in reactions involving this compound derivatives?
- Methodology : Chiral auxiliaries or catalysts (e.g., L-proline) can improve stereochemical outcomes. For instance, α,β-difunctionalization of morpholine derivatives with aromatic aldehydes achieved >90% diastereoselectivity under redox-neutral conditions. Monitor stereochemistry via chiral HPLC or X-ray crystallography .
Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?
- Methodology : Density Functional Theory (DFT) calculates electron density distributions at the amine and morpholine ring. Tools like Gaussian or ORCA simulate transition states for nucleophilic attacks. Validate predictions with kinetic studies (e.g., Arrhenius plots) and compare with experimental yields .
Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be mitigated?
- Methodology : Matrix interference in plasma or tissue homogenates requires solid-phase extraction (SPE) or derivatization (e.g., dansyl chloride for fluorescence detection). LC-MS/MS with isotopically labeled internal standards (e.g., C-2-(Aminomethyl)morpholine) improves accuracy. Validate recovery rates (≥85%) and limits of detection (LOD < 1 ng/mL) .
Q. Data Management & Reproducibility
Q. How should researchers document experimental parameters to ensure reproducibility?
- Methodology : Adopt the metric system (e.g., mL, mM) and report numerical precision (e.g., 130.19 g/mol ±0.01). Include detailed synthetic protocols (solvent ratios, stirring rates) and raw data in supplementary materials. Use version-controlled electronic lab notebooks (ELNs) for traceability .
Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across studies?
- Methodology : Meta-analysis with fixed/random-effects models aggregates data from multiple studies. Assess heterogeneity via Cochran’s Q-test and I statistics. For in-house data, use ANOVA with post-hoc tests (Tukey’s HSD) to compare experimental groups. Always specify significance thresholds (e.g., p < 0.05) .
Properties
IUPAC Name |
morpholin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYALYJRWGRVAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404080 | |
Record name | 2-(Aminomethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116143-27-2 | |
Record name | 2-(Aminomethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(morpholin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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